2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine chemical structure and nomenclature
2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine chemical structure and nomenclature
An In-Depth Technical Guide to 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: A Privileged Scaffold for Kinase Inhibition
Abstract
The pyrrolo[3,4-d]pyrimidine nucleus represents a significant "privileged scaffold" in medicinal chemistry, bearing a structural resemblance to endogenous purines that allows it to effectively interact with a multitude of ATP-binding sites in the human kinome. This guide provides a detailed technical overview of a specific derivative, 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, for researchers and drug development professionals. We will dissect its chemical nomenclature and structure, outline its key physicochemical properties, present a representative synthetic methodology, and delve into the well-established biological activity of the core scaffold as a potent kinase inhibitor, with a particular focus on the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).
Introduction: The Pyrrolo[3,4-d]pyrimidine Scaffold in Medicinal Chemistry
The fusion of a pyrrole ring with a pyrimidine ring gives rise to the pyrrolopyrimidine system, a heterocyclic scaffold that is a cornerstone of modern drug discovery.[1] Their success as pharmacophores is largely due to their function as deazapurine bioisosteres, mimicking the natural purine ring system of adenine, a key component of adenosine triphosphate (ATP).[1] This structural mimicry provides an adaptable platform for designing potent and selective inhibitors of various kinases, which are crucial enzymes regulating a vast array of cellular processes.[1]
Derivatives of the pyrrolopyrimidine core have been successfully developed as inhibitors for numerous kinase targets, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and p38 kinase, leading to their investigation in oncology, inflammation, and beyond.[2][3][4] The specific isomer, 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, has recently emerged as a particularly promising scaffold for targeting key regulators of the DNA Damage Response (DDR), such as ATR kinase.[5] Inhibition of the DDR pathway is a clinically validated strategy to enhance the efficacy of DNA-damaging agents like chemotherapy and radiation, making scaffolds of this nature highly valuable for the development of novel cancer therapeutics.[6]
Chemical Structure and Nomenclature
The formal IUPAC name, 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine , precisely defines the molecule's architecture. A systematic breakdown of the nomenclature provides clarity:
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Pyrrolo[3,4-d]pyrimidine: This is the core heterocyclic system. It indicates a pyrrole ring is fused to a pyrimidine ring. The "[3,4-d]" designation specifies the fusion points: the fusion occurs between side 'd' of the pyrimidine ring (the bond between N-3 and C-4) and the bond between positions 3 and 4 of the pyrrole ring.
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6,7-dihydro-5H- : This prefix indicates partial saturation of the ring system. The "dihydro" signifies the addition of two hydrogen atoms, specifically at positions 6 and 7 of the pyrrole moiety. The "5H" denotes that position 5 contains an indicated hydrogen atom.
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2-methyl- : This indicates that a methyl group (-CH3) is substituted at position 2 of the pyrimidine ring.
The standard numbering of the pyrrolo[3,4-d]pyrimidine ring system begins at one of the bridgehead nitrogens and proceeds around the pyrimidine ring first, then through the pyrrole ring.
Chemical Structure of 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride (Note: Image is a representation of the chemical structure)
Physicochemical Properties
A summary of the key physicochemical properties for the hydrochloride salt of the title compound is provided below. These properties are essential for assessing its potential as a drug candidate, influencing factors such as solubility, absorption, and formulation.
| Property | Value | Source(s) |
| CAS Number | 1893457-62-9 (for HCl salt) | [7] |
| Molecular Formula | C₇H₁₀ClN₃ | [7] |
| Molecular Weight | 171.63 g/mol | [7] |
| SMILES Code | CC1=NC=C2CNCC2=N1.Cl | [7] |
| Physical Form | Solid | Vendor Data |
| Storage Conditions | Inert atmosphere, room temperature | Vendor Data |
Synthesis and Characterization
Causality Behind Experimental Choices: The chosen strategy involves the initial formation of the pyrimidine ring by condensing a β-ketoester equivalent with acetamidine, a common and robust method for pyrimidine synthesis. The subsequent steps focus on installing the necessary functionality to form the fused pyrrole ring via intramolecular cyclization, a highly efficient process for constructing bicyclic systems. Protection/deprotection steps are included to prevent unwanted side reactions and ensure regioselectivity.
Representative Experimental Protocol
Step 1: Synthesis of Ethyl 2-methylpyrimidine-4-carboxylate
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To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add diethyl malonate (1.0 eq) and acetamidine hydrochloride (1.0 eq).
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Reflux the mixture for 12-18 hours, monitoring by TLC for the consumption of starting materials.
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Cool the reaction to room temperature and neutralize with glacial acetic acid.
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Remove the solvent under reduced pressure. The residue is partitioned between ethyl acetate and water.
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The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude product, which is purified by column chromatography.
Step 2: Reduction of the Ester to 2-methyl-4-(hydroxymethyl)pyrimidine
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Dissolve the pyrimidine ester from Step 1 (1.0 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C.
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Slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.5 eq) in THF.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Carefully quench the reaction at 0 °C by sequential addition of water, 15% NaOH solution, and water again.
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Filter the resulting solids and wash thoroughly with THF. The combined filtrate is dried and concentrated to afford the alcohol.
Step 3: Chlorination to 4-(chloromethyl)-2-methylpyrimidine
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Dissolve the alcohol from Step 2 (1.0 eq) in dichloromethane (DCM).
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Add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C.
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Stir the reaction at room temperature for 2-3 hours until completion.
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Carefully pour the mixture onto crushed ice and neutralize with a saturated NaHCO₃ solution.
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Extract the product with DCM, dry the organic layer, and concentrate to yield the chloride.
Step 4: Formation of the Pyrrolo[3,4-d]pyrimidine Ring
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React the chloride from Step 3 with a suitable N-protected glycine ethyl ester equivalent under basic conditions to form the diester intermediate.
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Induce intramolecular Dieckmann condensation using a strong base like sodium hydride (NaH) in an aprotic solvent like THF.
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The resulting β-keto ester is then hydrolyzed and decarboxylated under acidic conditions.
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Finally, reduction of the resulting lactam carbonyl and deprotection yields the target 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine.
Synthetic Workflow Diagram
Caption: Representative workflow for the synthesis of the target scaffold.
Biological Activity and Mechanism of Action
The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold has been identified as a potent inhibitor of ATR kinase.[5] ATR is a master regulator kinase in the DDR pathway, activated by single-stranded DNA breaks that occur during replication stress—a common feature of cancer cells.[5] Once activated, ATR phosphorylates a cascade of downstream proteins, including the checkpoint kinase Chk1, to arrest the cell cycle and allow time for DNA repair.[6] Inhibiting ATR prevents this repair process, leading to the accumulation of catastrophic DNA damage and subsequent cell death, a phenomenon known as synthetic lethality. This makes ATR inhibitors powerful potential anticancer agents, particularly in combination with therapies that induce DNA damage.
A recent study reported a series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as a new class of highly potent ATR inhibitors.[5] While data for the specific 2-methyl derivative is not available, the study provides compelling evidence for the scaffold's activity.
Biological Activity of a Representative Analog
| Compound ID | Target | Assay Type | IC₅₀ (µM) | Source |
| 5g | ATR Kinase | Biochemical | 0.007 | [5] |
Compound 5g is a closely related analog from the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine series.
The extremely low nanomolar IC₅₀ value for compound 5g highlights the exceptional potency of this scaffold against ATR kinase.[5] Such compounds were shown to effectively reduce the phosphorylation of ATR's downstream targets in cellular assays, confirming their mechanism of action.[5]
ATR Signaling Pathway and Point of Inhibition
Caption: Inhibition of the ATR signaling pathway by a pyrrolopyrimidine agent.
Applications in Drug Discovery
The demonstrated potency of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold against ATR kinase positions it as a highly attractive starting point for the development of novel anticancer therapeutics. The key applications for such compounds include:
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Monotherapy in Tumors with High Replication Stress: Cancers with inherent genomic instability and high levels of replication stress may be particularly vulnerable to ATR inhibition as a standalone treatment.
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Combination Therapy: The primary application is in combination with conventional DNA-damaging agents (e.g., cisplatin, gemcitabine) or with radiotherapy. By disabling the DNA repair mechanism, ATR inhibitors can dramatically sensitize cancer cells to these treatments, potentially lowering required doses and reducing toxicity.
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Targeting PARP Inhibitor Resistance: In some cancers, resistance to PARP inhibitors can be overcome by co-treatment with an ATR inhibitor, representing another promising combination strategy.
The 2-methyl substituent on the pyrimidine ring of the title compound offers a vector for chemical modification to fine-tune properties such as selectivity, potency, and pharmacokinetics (ADME), making it an ideal core for a focused drug discovery program.
Conclusion
2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine belongs to a class of heterocyclic compounds with significant therapeutic potential. Its structural similarity to endogenous purines provides a foundation for potent kinase inhibition. As demonstrated by closely related analogs, this scaffold is capable of inhibiting ATR kinase with high potency, a critical target in the DNA Damage Response pathway. This positions the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core as a valuable framework for the design and development of next-generation anticancer agents, particularly for use in combination therapies. Further exploration and optimization of this scaffold are warranted to fully realize its clinical potential.
References
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Scott, J. S., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Shaveta, et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. European Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Available at: [Link]
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Gangjee, A., et al. (2009). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry. Available at: [Link]
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Charrier, J-D., et al. (2011). Discovery of Potent and Selective Inhibitors of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Protein Kinase as Potential Anticancer Agents. Journal of Medicinal Chemistry. Available at: [Link]
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NIH. (2014). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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